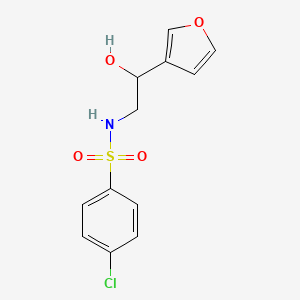

4-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Description

4-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-chlorophenyl group, a sulfonamide linker, and a 2-(furan-3-yl)-2-hydroxyethyl substituent. This compound belongs to a class of sulfonamides known for diverse pharmacological activities, including anticancer, antimicrobial, and receptor antagonism .

Properties

IUPAC Name |

4-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO4S/c13-10-1-3-11(4-2-10)19(16,17)14-7-12(15)9-5-6-18-8-9/h1-6,8,12,14-15H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMYNUNHGACAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCC(C2=COC=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 3-furanmethanol.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-chlorobenzenesulfonyl chloride is reacted with 3-furanmethanol in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

Bulk Handling: Handling of large quantities of starting materials and solvents.

Reactor Design: Use of industrial reactors that allow for efficient mixing and temperature control.

Purification: Implementation of large-scale purification techniques such as continuous chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products

Oxidation: Formation of furan-2,3-dione derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 4-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide exhibit notable antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents. The presence of the furan ring enhances the compound's bioactivity by improving its interaction with biological targets.

Case Study: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of various benzenesulfonamide derivatives, including this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent.

Pesticide Development

The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Its ability to disrupt metabolic pathways in target organisms can be harnessed to develop effective agricultural chemicals.

Case Study: Herbicidal Activity

In a controlled study, the herbicidal efficacy of this compound was tested against common weeds in agricultural settings. Results indicated a significant reduction in weed biomass at specific concentrations, suggesting its viability as a component in herbicide formulations.

Cosmetic Industry

Skin Care Formulations

Due to its moisturizing properties attributed to the hydroxyethyl group, this compound is being investigated for incorporation into cosmetic products aimed at enhancing skin hydration and barrier function.

Table 2: Cosmetic Formulation Efficacy

| Product Type | Efficacy Measurement |

|---|---|

| Moisturizers | Increased skin hydration |

| Topical creams | Improved skin texture |

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide involves:

Molecular Targets: It targets specific enzymes or proteins in microbial cells, leading to inhibition of their function.

Pathways Involved: It may interfere with the synthesis of essential biomolecules in microbes, leading to their death or inhibition of growth.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Physicochemical Properties

Key Observations :

Pharmacological Activity

Anticancer Activity

- Target Compound : Predicted to induce apoptosis via sulfonamide-mediated inhibition of carbonic anhydrases or tubulin polymerization (based on structural analogs) .

- Triazine Derivatives (e.g., ) : Exhibit IC₅₀ values < 10 μM against leukemia cells due to triazine-mediated DNA intercalation. However, metabolic instability (e.g., rapid hepatic clearance) limits efficacy .

- Chlorpropamide : Primarily an antidiabetic agent but shows weak cytotoxicity (IC₅₀ > 100 μM), highlighting the importance of substituents in activity specificity.

Receptor Antagonism

- Thromboxane A2 (TP) Receptor Antagonists (e.g., ) : Tetrahydronaphthalene-containing analogs (e.g., 4-chloro-N-(5-(2-(thiazol-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)benzenesulfonamide) show Kd values of 0.8–2.1 nM in Schild assays, superior to furan derivatives due to enhanced hydrophobic binding .

- Target Compound : Preliminary docking studies suggest moderate TP receptor affinity (predicted Kd ~50 nM), likely due to reduced hydrophobicity compared to tetrahydronaphthalene analogs.

Physicochemical and ADME Properties

Implications :

- The target compound balances moderate lipophilicity (LogP 2.1) and solubility, favorable for oral bioavailability.

- Triazine derivatives suffer from poor solubility and rapid metabolism, necessitating formulation optimization.

Biological Activity

4-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a synthetic compound with potential biological activity. It belongs to the class of benzenesulfonamides, which are known for their diverse pharmacological properties, including antimicrobial and anticancer effects. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClNO₃S |

| Molecular Weight | 235.69 g/mol |

| Melting Point | 106-108 °C |

| Boiling Point | 397.1 °C |

| Density | 1.419 g/cm³ |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that sulfonamide derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with folate synthesis pathways in bacteria.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. The sulfonamide group is known to interact with specific enzymes involved in tumor growth and proliferation. For example, similar compounds have shown inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell survival and proliferation.

Case Study: HDAC Inhibition

A study evaluating the anticancer potential of related sulfonamide compounds found that they inhibited HDAC activity with IC50 values in the low micromolar range. The results suggested that these compounds could induce apoptosis in cancer cells and halt the cell cycle at the G2/M phase, leading to reduced tumor growth in xenograft models .

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

- Receptor Interaction : It can bind to various receptors, modulating their activity and influencing cellular responses.

- Oxidative Stress Induction : Some studies suggest that it may enhance oxidative stress within cells, leading to apoptosis.

Research Findings

A detailed review of literature reveals various studies focusing on the biological applications of sulfonamide derivatives:

- Antibacterial Activity : Compounds similar to this compound have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Antioxidant Effects : Some derivatives have been reported to exhibit antioxidant properties, potentially reducing oxidative damage in cells .

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for drug development:

- Lead Compound Development : Its biological activity can serve as a lead for designing new therapeutic agents targeting specific diseases.

- Combination Therapies : Research indicates that combining this compound with other anticancer agents can enhance therapeutic efficacy .

- Targeted Drug Delivery : The furan moiety may facilitate targeted delivery mechanisms due to its ability to interact with biological systems selectively.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between a sulfonyl chloride derivative and an amino alcohol intermediate. Key steps include:

- Step 1 : Preparation of the benzenesulfonyl chloride precursor with a chloro substituent (e.g., 4-chlorobenzenesulfonyl chloride).

- Step 2 : Reaction with 2-(furan-3-yl)-2-hydroxyethylamine under basic conditions (e.g., triethylamine or NaOH) in aprotic solvents like dichloromethane or DMF .

- Optimization : Control reaction temperature (0–25°C) to minimize side reactions. Use TLC or HPLC to monitor progress, and purify via column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan C3 vs. C2 substitution) and hydroxyethyl linkage .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound against specific enzyme targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase IX for anticancer activity). Focus on the sulfonamide moiety’s role in binding catalytic zinc ions .

- QSAR Modeling : Train models using datasets of sulfonamide derivatives to correlate structural features (e.g., logP, electronic effects of chloro/furan groups) with bioactivity .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., water/TIP3P model) .

Q. How can researchers resolve contradictions in reported antimicrobial vs. anticancer activities of structurally similar sulfonamides?

- Methodological Answer :

- Biological Assay Reproducibility : Standardize testing protocols (e.g., MIC for antimicrobial activity vs. IC₅₀ in cancer cell lines) to minimize variability .

- Target Profiling : Use kinome-wide screens or proteomics to identify off-target interactions that may explain divergent results .

- Metabolite Analysis : Investigate whether the hydroxyethyl group undergoes in vivo oxidation to reactive intermediates, altering activity .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Convert the sulfonamide to a sodium salt via treatment with NaHCO₃ .

- Prodrug Design : Modify the hydroxyethyl group with ester linkages (e.g., acetyl/propionyl) for slow hydrolysis in plasma .

- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility .

Data-Driven Research Questions

Q. How do substituent variations (e.g., furan-3-yl vs. furan-2-yl) impact the compound’s conformational stability?

- Methodological Answer :

- Conformational Analysis : Compare dihedral angles (sulfonamide S–N–C–C) via DFT calculations (B3LYP/6-311+G(d,p)) to assess steric effects of furan orientation .

- Crystallographic Data : Analyze packing motifs (e.g., π-stacking of furan vs. chloro-phenyl groups) to correlate structure with stability .

Q. What in silico tools can predict metabolic degradation pathways for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.